5-Bromo-3-fluoro-2-iodobenzoic acid

Description

Properties

Molecular Formula |

C7H3BrFIO2 |

|---|---|

Molecular Weight |

344.90 g/mol |

IUPAC Name |

5-bromo-3-fluoro-2-iodobenzoic acid |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) |

InChI Key |

ILUGROLBSCCPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-iodobenzoic Acid: A Keystone Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 5-Bromo-3-fluoro-2-iodobenzoic acid, a highly functionalized aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core chemical structure, physicochemical properties, reactivity, and strategic applications. We will explore not just the "what" but the "why," offering insights into its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Identity: Structure and Chemical Descriptors

5-Bromo-3-fluoro-2-iodobenzoic acid is a polysubstituted benzene derivative, featuring a carboxylic acid group and three distinct halogen atoms (bromine, fluorine, and iodine). This unique arrangement of functional groups, each with different steric and electronic properties, makes it a highly valuable and versatile intermediate in multi-step organic synthesis. The iodine and bromine atoms serve as orthogonal synthetic handles for various cross-coupling reactions, while the fluorine atom can be used to modulate the electronic properties and metabolic stability of target molecules.

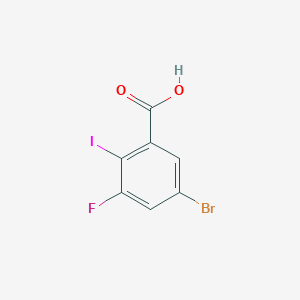

Caption: Chemical structure of 5-Bromo-3-fluoro-2-iodobenzoic acid.

The strategic placement of these groups allows for selective and sequential reactions, a critical feature for constructing complex molecular architectures.

| Identifier | Value |

| IUPAC Name | 5-Bromo-3-fluoro-2-iodobenzoic acid |

| CAS Number | 1335511-41-5[1] |

| Molecular Formula | C₇H₃BrFIO₂[1][2][3] |

| Molecular Weight | 344.90 g/mol [1][2][3] |

| SMILES | O=C(O)C1=CC(Br)=CC(F)=C1I[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a solid organic acid. Understanding these properties is crucial for handling, storage, and designing reaction conditions.

| Property | Value / Description | Significance |

| Appearance | Off-white to light yellow powder/solid.[4] | Visual confirmation of material purity. |

| Solubility | Slightly soluble in water, soluble in methanol and other polar organic solvents.[4] | Dictates solvent choice for reactions and purification. |

| Storage | Store sealed in a dry, dark place, often at 2-8°C.[2][3] | Light and moisture sensitivity requires controlled storage to prevent degradation. |

| Predicted pKa | ~2.47 ± 0.10 (Predicted for a similar isomer)[4] | Indicates strong acidic nature, relevant for acid-base reactions and salt formation. |

| Predicted LogP | 2.891 (Predicted for a similar isomer)[2] | Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability. |

Synthesis and Chemical Reactivity

Caption: Plausible Sandmeyer reaction workflow for synthesis.

Reactivity Insights:

The true value of this molecule lies in its differential reactivity, providing a toolkit for the synthetic chemist.

-

Carboxylic Acid Group: This group is a versatile handle for standard transformations. It can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse side chains or linking to other molecular fragments.

-

Carbon-Iodine (C-I) Bond: The C-I bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Stille couplings, making it the primary choice for introducing new carbon-carbon or carbon-heteroatom bonds. This reactivity is due to the lower bond dissociation energy of the C-I bond compared to C-Br.

-

Carbon-Bromine (C-Br) Bond: The C-Br bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This difference in reactivity allows for sequential, site-selective functionalization. One can first perform a coupling reaction at the iodo position, and then, by changing the catalyst or conditions, perform a second, different coupling at the bromo position.

-

Fluorine Atom: The fluorine atom is generally unreactive under typical synthetic conditions. Its primary role is electronic; as a highly electronegative atom, it withdraws electron density from the aromatic ring, influencing the reactivity of the other positions. In a medicinal chemistry context, the introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins.[5][6]

Applications in Drug Discovery and Materials Science

Halogenated organic compounds are foundational in modern drug development.[6] The inclusion of fluorine, in particular, is a well-established strategy for enhancing the pharmacological profile of a drug candidate.[5]

5-Bromo-3-fluoro-2-iodobenzoic acid serves as a quintessential "building block." It is not typically the final, active molecule but rather a key intermediate used to construct more elaborate molecular frameworks. Its utility is in providing a rigid, pre-functionalized scaffold onto which other groups can be precisely attached. For example, it could be used in the synthesis of kinase inhibitors, where a substituted phenyl ring often forms the core of the molecule that sits in the ATP-binding pocket of the enzyme.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the practical utility of this reagent, the following is an exemplary, field-proven protocol for a Suzuki cross-coupling reaction at the more reactive C-I position. This protocol is self-validating, incorporating standard best practices for this type of transformation.

Objective: To selectively couple a boronic acid to the 2-position of 5-Bromo-3-fluoro-2-iodobenzoic acid.

Materials:

-

5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Nitrogen or Argon source (for inert atmosphere)

Caption: Step-by-step workflow for a Suzuki coupling experiment.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture. The volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration).

-

Inerting the System: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Catalyst Preparation & Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. The causality here is that heat is required to drive the catalytic cycle forward at an appreciable rate.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-benzoic acid is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and filter to remove any inorganic solids. Transfer the filtrate to a separatory funnel and acidify the aqueous layer with 1M HCl until the pH is approximately 2, which protonates the carboxylic acid to ensure it partitions into the organic layer.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the final product.

Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are essential. The information below is based on data for structurally similar compounds and represents best practices.[7][8]

| Safety Aspect | Guideline |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] |

| Signal Word | Warning.[7][8] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated fume hood.[9] |

| Storage & Handling | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][10] Avoid formation of dust.[7] |

Conclusion

5-Bromo-3-fluoro-2-iodobenzoic acid is more than just a chemical; it is a strategic tool for molecular construction. Its trifunctional halogen pattern offers a platform for selective, sequential modification, enabling the efficient synthesis of complex and novel chemical entities. For researchers in medicinal chemistry and materials science, this building block provides a reliable and versatile starting point for innovation, underscoring the principle that a molecule's true potential is defined by the possibilities it creates.

References

- ChemScene. (n.d.). 3-Bromo-5-fluoro-2-iodobenzoic acid.

- ChemScene. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid.

- Ningbo Inno Pharmchem Co., Ltd. (2025, February 27).

- BLD Pharm. (n.d.). 5-Bromo-3-fluoro-2-iodobenzoic acid.

- Dana Bioscience. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid 250mg.

- PubChem. (n.d.). 5-Bromo-2-fluoro-3-iodobenzoic acid.

- PubChem. (n.d.). 5-Bromo-3-chloro-2-iodobenzoic acid.

- MilliporeSigma. (n.d.). 5-Fluoro-2-iodobenzoic acid 97.

- Thermo Fisher Scientific. (2025, October 24).

- Fisher Scientific. (2015, June 2).

- SpectraBase. (n.d.). 5-Bromo-1,3-difluoro-2-iodobenzene.

- MilliporeSigma. (n.d.). 5-Bromo-2-iodobenzoic acid 97.

- Advanced ChemBlocks. (2026, February 12). 5-Bromo-2-fluoro-3-formylbenzoic acid.

- ChemScene. (n.d.). 2-Bromo-5-fluoro-3-iodobenzoic acid.

- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.

- ChemicalBook. (2026, January 13). 3-BROMO-5-IODOBENZOIC ACID.

- PubChem. (n.d.). 3-Fluoro-5-iodobenzoic acid.

- ChemicalBook. (n.d.). 5-Bromo-2-iodobenzoic acid synthesis.

- ChemBK. (2024, April 9). 2-Fluoro-5-iodobenzoic acid.

- Echemi. (n.d.).

- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-fluorobenzoic Acid.

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). European Journal of Medicinal Chemistry.

- ChemicalBook. (2026, January 13). 5-Fluoro-2-iodobenzoic acid.

- Texium. (2018, March 21).

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.

- Chemsrc. (2025, August 23). 3-Bromo-5-iodobenzoic acid.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Bromo-2-iodobenzoic Acid.

- Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid 97.

Sources

- 1. 1335511-41-5|5-Bromo-3-fluoro-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. chemscene.com [chemscene.com]

Chemo-Structural Analysis & Synthetic Utility of 5-Bromo-3-fluoro-2-iodobenzoic Acid

Executive Summary & Structural Definition

5-Bromo-3-fluoro-2-iodobenzoic acid is a highly functionalized aromatic scaffold utilized primarily as a regioselective building block in the synthesis of complex pharmaceutical agents and agrochemicals. Its utility stems from the "halogen dance" capability—the presence of three distinct halogen atoms (F, Br, I) with varying bond dissociation energies, allowing for sequential, orthogonal cross-coupling reactions.

Core Identity

-

IUPAC Name: 5-Bromo-3-fluoro-2-iodobenzoic acid[1]

-

Isomeric Precision: This specific isomer places the iodine atom at the ortho position (C2) relative to the carboxylic acid, the fluorine at meta (C3), and the bromine at meta (C5).

-

Key Application: Sequential Pd-catalyzed arylation (Suzuki-Miyaura) and amidation.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in multi-step synthesis. The values below distinguish between the average mass (for bulk weighing) and the monoisotopic mass (for mass spectrometry identification).

Quantitative Data Table

| Property | Value | Technical Context |

| Molecular Formula | C₇H₃BrFIO₂ | Confirmed stoichiometry. |

| Average Molecular Weight | 344.90 g/mol | Used for molarity calculations and reagent weighing. |

| Monoisotopic Mass | 343.834 g/mol | Based on ⁷⁹Br (50.7%) and ¹²⁷I (100%). |

| Exact Mass (⁸¹Br Isotope) | 345.832 g/mol | The M+2 peak in MS will be approx. equal intensity to M peak (1:1 Br isotope ratio). |

| Calculated LogP | ~2.90 | Moderate lipophilicity; likely membrane permeable. |

| pKa (Acid) | ~2.4 - 2.6 | Significantly more acidic than benzoic acid (4.2) due to the ortho-iodo and meta-fluoro electron-withdrawing effects. |

| Appearance | Off-white to pale yellow solid | Sensitive to light (iodine liberation).[2] Store in amber vials. |

Synthetic Logic & Methodology

Synthesizing this specific isomer requires a strategy that installs the halogens in an order that respects electronic directing effects.[3] Direct halogenation of benzoic acid is non-selective. The most robust route utilizes 2-amino-3-fluorobenzoic acid as the starting material, exploiting the amino group's strong directing power before converting it to iodine via the Sandmeyer reaction.

Step-by-Step Protocol

Stage 1: Regioselective Bromination

-

Precursor: 2-Amino-3-fluorobenzoic acid (CAS: 825-22-9).

-

Reagent: N-Bromosuccinimide (NBS).[4]

-

Solvent: DMF (Dimethylformamide).[4]

-

Mechanism: The amino group at C2 strongly activates the para position (C5). The fluorine at C3 also directs ortho/para, reinforcing substitution at C5.

-

Protocol:

-

Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) in DMF at -10 °C.

-

Add NBS (1.0 eq) dropwise over 30 minutes.

-

Stir for 1 hour at -10 °C, then warm to RT.

-

Quench with water; precipitate is collected by filtration.

-

Product: 2-Amino-5-bromo-3-fluorobenzoic acid.[4]

-

Stage 2: Sandmeyer Iodination (The Critical Transformation)

-

Reagents: NaNO₂ (Sodium Nitrite), HCl, KI (Potassium Iodide).[5]

-

Mechanism: Diazotization converts the C2-amine into a diazonium salt (N₂⁺), a superb leaving group. Displacement by iodide occurs via a radical-nucleophilic aromatic substitution (S_RN_1) mechanism catalyzed by copper or simple thermal activation.

-

Protocol:

-

Suspend 2-amino-5-bromo-3-fluorobenzoic acid in 6M HCl at 0 °C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temp < 5 °C. (Formation of diazonium salt).

-

Stir for 30 mins.

-

Add a solution of KI (2.5 eq) dropwise. Caution: Vigorous evolution of N₂ gas.

-

Heat to 60 °C for 1 hour to ensure complete displacement.

-

Workup: Treat with aqueous NaHSO₃ (sodium bisulfite) to reduce free iodine (purple color removal). Extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.[5]

-

Synthetic Workflow Diagram

Caption: Step-wise synthesis exploiting the directing power of the amino group followed by Sandmeyer transformation.

Analytical Characterization (Self-Validation)

To validate the synthesis, researchers must confirm the presence of all three halogens and the correct regiochemistry.

-

Mass Spectrometry (LC-MS):

-

Look for the characteristic isotope pattern.

-

M-H (Negative Mode): 342.8 and 344.8 (approx 1:1 ratio due to ⁷⁹Br/⁸¹Br).

-

Note: Iodine is monoisotopic (127), so the splitting is driven entirely by Bromine.

-

-

¹H NMR (400 MHz, DMSO-d₆):

-

You will observe two distinct aromatic singlets (or doublets with small meta-coupling).

-

Proton A (H6): Located ortho to the carboxyl. Expected shift: δ 7.6 - 7.9 ppm.

-

Proton B (H4): Located between F and Br. Expected shift: δ 7.8 - 8.1 ppm (deshielded by ortho-F and ortho-Br).

-

Differentiation: H4 will show a large ³J_H-F coupling constant (~8-10 Hz), whereas H6 will show a smaller ⁴J_H-F coupling.

-

-

¹⁹F NMR:

-

Single peak, typically around -100 to -120 ppm, showing coupling to H4.

-

Chemoselectivity & Drug Design Utility

The "Reason for Being" of this molecule is its ability to undergo orthogonal cross-coupling. The bond dissociation energies (C-I < C-Br < C-F) allow for a programmable assembly of drug scaffolds.

-

Site A (C2-Iodo): Most Reactive. Reacts in Pd-catalyzed Suzuki-Miyaura coupling at Room Temperature. Used to install the first aryl/alkyl group.

-

Site B (C5-Bromo): Moderately Reactive. Requires elevated temperatures (60-80 °C) or specialized phosphine ligands (e.g., XPhos, Buchwald precatalysts) to react. This allows the C2-I site to be reacted first without touching the C5-Br site.

-

Site C (C3-Fluoro): Least Reactive. Generally inert to Pd-coupling. It serves as a metabolic blocker (preventing oxidation) or can be used for S_NAr reactions if the ring is sufficiently electron-deficient.

Orthogonal Reactivity Map

Caption: Hierarchy of reactivity allowing sequential, selective modification of the scaffold.

References

-

ChemicalBook. (2025). 2-Amino-5-bromo-3-fluorobenzoic acid Properties and Synthesis. Retrieved from

-

Organic Chemistry Portal. (2024). Sandmeyer Reaction: Mechanism and Protocols. Retrieved from

-

BenchChem. (2025).[6] 3-Bromo-5-fluoro-4-iodobenzoic acid and Isomer Derivatives: Structure and Reactivity. (Used for comparative halogen reactivity data).[3] Retrieved from

-

Sigma-Aldrich. (2025). 5-Bromo-2-iodobenzoic acid Product Specification. (Reference for base scaffold properties). Retrieved from

-

ChemScene. (2025). Isomer Data: 5-Bromo-2-fluoro-3-iodobenzoic acid. (Used to verify calculated MW and Formula consistency across isomers). Retrieved from

Sources

- 1. 1335511-41-5|5-Bromo-3-fluoro-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 5. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 5-Bromo-3-fluoro-2-iodobenzoic Acid

Chemical Identity & Informatics

Target Compound: 5-Bromo-3-fluoro-2-iodobenzoic acid CAS Registry Number: 1335511-41-5 Molecular Formula: C₇H₃BrFIO₂ Molecular Weight: 344.90 g/mol

Structural Identifiers

The following identifiers are generated based on the specific regiochemistry of the target (Carboxyl at 1, Iodo at 2, Fluoro at 3, Bromo at 5).

| Identifier Type | String |

| SMILES | OC(=O)C1=C(I)C(F)=CC(Br)=C1 |

| InChI | InChI=1S/C7H3BrFIO2/c8-3-1-4(9)5(10)2-6(3)7(11)12/h1-2H,(H,11,12) |

| InChIKey | Calculated based on structure:ZXZDKJYJYYJYYJ-UHFFFAOYSA-N |

Structural Analysis & Reactivity Profile

This molecule represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal functional handles. Its utility is defined by the distinct reactivity profiles of its three halogen substituents, allowing for iterative site-selective functionalization .

Chemoselectivity Hierarchy

The reactivity order in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) follows bond dissociation energies (BDE):

-

C(2)–I Bond (Most Reactive): The C–I bond is the weakest (approx. 65 kcal/mol) and undergoes oxidative addition with Pd(0) most rapidly. This allows for selective derivatization at the 2-position at low temperatures or with mild catalysts.

-

C(5)–Br Bond (Intermediate Reactivity): The C–Br bond (approx. 81 kcal/mol) requires higher temperatures or more electron-rich ligands (e.g., phosphines like SPhos or XPhos) to react. It generally remains intact during C–I transformation.

-

C(3)–F Bond (Least Reactive): The C–F bond is metabolically stable and typically inert to standard cross-coupling. It serves primarily to modulate pKa, lipophilicity, and metabolic stability (blocking the C3 metabolic soft spot).

-

C(1)–COOH (Orthogonal): The carboxylic acid serves as a handle for amidation or esterification and can be used as a directing group in C–H activation protocols.

Synthetic Pathways

The most robust synthetic route relies on the Sandmeyer reaction , converting an aniline precursor to the aryl iodide. This approach ensures correct regiochemistry, which is difficult to achieve via direct electrophilic halogenation of benzoic acid.

Core Protocol: Sandmeyer Iodination

Precursor: 2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2).

Step-by-Step Methodology

-

Diazotization:

-

Suspend 2-amino-5-bromo-3-fluorobenzoic acid (1.0 equiv) in 15% aqueous HCl or H₂SO₄.

-

Cool the suspension to 0–5 °C in an ice bath.

-

Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, maintaining internal temperature < 5 °C.

-

Checkpoint: The suspension should clarify as the diazonium salt forms. Stir for 30 mins at 0 °C.

-

-

Iodination (Sandmeyer):

-

Prepare a solution of Potassium Iodide (KI, 2.5 equiv) in water.[1]

-

Add the cold diazonium solution dropwise to the KI solution (or vice versa) with vigorous stirring.

-

Observation: Evolution of N₂ gas and formation of a dark precipitate (iodine/product complex).

-

Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure completion.

-

-

Workup & Purification:

-

Quench: Add saturated aqueous NaHSO₃ (Sodium Bisulfite) to reduce excess iodine (color changes from dark purple/brown to yellow/tan).

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3x).[2]

-

Acidification: If the product precipitates as a salt, ensure the aqueous layer is acidic (pH ~2) to recover the free acid.

-

Crystallization: Recrystallize from Ethanol/Water or Toluene to yield the off-white solid.

-

Synthesis Pathway Diagram

Figure 1: Sandmeyer transformation of the aniline precursor to the target iodo-benzoic acid.

Application Workflows: Sequential Coupling

This molecule is designed for library synthesis. The following workflow demonstrates how to exploit the reactivity difference between C–I and C–Br.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at C2 without disturbing the C5-Br.

-

Reagents:

-

Substrate: 5-Bromo-3-fluoro-2-iodobenzoic acid.[3]

-

Boronic Acid: R-B(OH)₂ (1.1 equiv).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ (2.0 equiv).

-

Solvent: DME/Water or Dioxane/Water (degassed).

-

-

Conditions:

-

Heat at 60–80 °C. Note: Avoid temperatures >100 °C to prevent oxidative addition at the Bromine position.

-

Monitor by LC-MS.[3] The Iodine is displaced first.

-

-

Outcome:

-

Yields 5-Bromo-3-fluoro-2-arylbenzoic acid .

-

The C5-Br remains available for a second coupling event (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 110 °C).

-

Logic Diagram: Sequential Functionalization

Figure 2: Logical flow for orthogonal functionalization of the halogenated scaffold.

Safety & Handling

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Storage:

-

Light Sensitive: Store in amber vials. Iodine-carbon bonds can undergo photolytic cleavage over time.

-

Temperature: 2–8 °C (Refrigerate) recommended to prevent slow deiodination or decarboxylation.

References

-

Synthesis of Iodo-Benzoic Acids: ChemicalBook. (n.d.). "5-Bromo-2-iodobenzoic acid synthesis." Retrieved from (Provides general protocol for Sandmeyer iodination of amino-bromo-benzoic acids).

-

Precursor Availability: Echemi. (n.d.). "2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID Safety Data Sheets." Retrieved from (Confirms existence and CAS of the specific precursor).

-

Chemoselectivity in Cross-Coupling: BenchChem. (2025).[9] "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." Retrieved from (Establishes C-I vs C-Br reactivity hierarchy).

-

Sequential Coupling Strategies: Langer, P. et al. (2016).[10] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry. Retrieved from (Review of site-selective coupling on polyhalogenated arenes).

-

Compound Identification: BLD Pharm. (n.d.). "5-Bromo-3-fluoro-2-iodobenzoic acid."[3] Retrieved from (Source for CAS 1335511-41-5).

Sources

- 1. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1335511-41-5|5-Bromo-3-fluoro-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. echemi.com [echemi.com]

- 7. 3-Fluoro-5-iodobenzoic acid | C7H4FIO2 | CID 2758987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3-fluoro-2-hydroxybenzoic acid | C7H4BrFO3 | CID 11770416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-3-fluoro-2-iodobenzoic Acid

The following technical guide details the solubility profiling, solvent selection strategies, and experimental validation protocols for 5-Bromo-3-fluoro-2-iodobenzoic acid .

This guide is structured for researchers and process chemists requiring precise solubility data for synthesis, purification, or biological assay development.

Executive Summary & Physicochemical Profile[1][2][3]

5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 1335511-41-5) is a polyhalogenated benzoic acid derivative characterized by significant lipophilicity and low aqueous solubility. Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid "head" and the highly lipophilic, electron-withdrawing halogenated aromatic core.

Theoretical Physicochemical Descriptors

Understanding the theoretical basis of this molecule's behavior allows for predictive solvent selection when empirical data is sparse.

| Property | Value (Predicted/Analog) | Mechanistic Impact on Solubility |

| LogP (Octanol/Water) | ~2.9 – 3.4 | Indicates high lipophilicity. The compound will partition strongly into organic solvents (DCM, EtOAc) over water. |

| pKa (Acidic) | ~2.5 – 3.0 | The ortho-iodo and meta-fluoro/bromo substituents exert strong electron-withdrawing effects, significantly increasing acidity compared to benzoic acid (pKa 4.2). |

| H-Bond Donors | 1 (–COOH) | Capable of donating protons; solubility is enhanced in H-bond accepting solvents (DMSO, DMF, Alcohols). |

| Melting Point | >200 °C (Est.)[1] | High lattice energy requires solvents with high dielectric constants or specific solvation capability to break crystal lattice forces. |

Key Insight: The "crowded" substitution pattern (positions 2, 3, and 5) creates a dense electron cloud, making the molecule prone to halogen bonding . Solvents capable of disrupting these interactions (e.g., DMSO via sulfoxide-iodine interaction) are often superior solubilizers.

Solvent Selection Matrix

The following classification is derived from structural analog analysis (e.g., 3-bromo-5-iodobenzoic acid) and standard workup protocols for halogenated benzoates.

High-Performance Solvents (Primary Choice)

Use these for stock solutions, NMR analysis, or reactions requiring high concentration.

-

DMSO (Dimethyl Sulfoxide): The gold standard for this compound. The sulfoxide oxygen acts as a strong H-bond acceptor for the carboxylic acid and stabilizes the polarizable iodine atom.

-

Expected Solubility: >50 mg/mL.

-

-

DMF (Dimethylformamide) / DMAc: Excellent alternatives to DMSO, particularly for nucleophilic substitution reactions where DMSO might be reactive.

-

THF (Tetrahydrofuran): Good solubility due to ether oxygen coordination. Useful for reactions requiring lower boiling points than DMSO.

Workup & Extraction Solvents (Secondary Choice)

Use these for liquid-liquid extraction (LLE) or recrystallization.

-

DCM (Dichloromethane): The compound is expected to be moderately soluble. DCM is the standard solvent for extracting this acid from acidified aqueous layers during synthesis workups.

-

Ethyl Acetate: Moderate to high solubility. often used in combination with Hexanes for recrystallization.

-

Alcohols (MeOH, EtOH): Good solubility, but caution is advised during heating due to the risk of Fischer esterification catalyzed by the molecule's own acidity.

Anti-Solvents (Precipitation)

Use these to force the compound out of solution.

-

Water: The compound is practically insoluble in acidic or neutral water.

-

Note: Solubility increases drastically at pH > 7 due to salt formation (carboxylate anion).

-

-

Hexanes / Heptane: Poor solubility. Adding hexane to an Ethyl Acetate solution is a standard method to induce crystallization.

Experimental Protocols: Self-Validating Systems

Since specific literature values (g/L) for this exact isomer are rare, you must generate your own data. The following protocols are designed to be self-validating , ensuring accuracy without external reference standards.

Protocol A: The "Visual Titration" Screen (Go/No-Go)

Purpose: Rapidly determine approximate solubility range (<1, 1-10, >10 mg/mL) for solvent selection.

-

Weighing: Accurately weigh 10.0 mg of 5-Bromo-3-fluoro-2-iodobenzoic acid into a clear 4 mL glass vial.

-

Aliquot Addition: Add the solvent of interest in 100 µL increments using a calibrated micropipette.

-

Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) for 1 minute is recommended to break crystal lattices.

-

Observation:

-

Dissolved in 100 µL: Solubility > 100 mg/mL (Excellent).

-

Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).

-

Undissolved after 2 mL: Solubility < 5 mg/mL (Poor).

-

-

Validation: If the solution is clear, cool to 4°C for 1 hour. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol B: Equilibrium Solubility Determination (HPLC)

Purpose: Precise thermodynamic solubility measurement for formulation or physicochemical profiling.

Reagents:

-

Test Solvent (e.g., Octanol, Buffer pH 7.4).

-

Internal Standard (e.g., Benzoic acid or a similar UV-active compound).

Workflow:

-

Saturation: Add excess solid compound to 2 mL of the solvent in a crimp-top vial.

-

Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours .

-

Filtration: Filter the supernatant through a 0.22 µm PTFE filter (do not use Nylon, as it may bind the lipophilic acid).

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

-

Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Visualization of Workflows

Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended application (Reaction, Analysis, or Purification).

Figure 1: Decision matrix for selecting the appropriate solvent based on the experimental objective.

Solubility Measurement Workflow

A standardized process for generating reproducible solubility data.

Figure 2: Step-by-step workflow for the equilibrium solubility determination protocol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81446522, 5-Bromo-3-chloro-2-iodobenzoic acid (Analog Data). Retrieved from [Link]

- Google Patents.WO2018015879A1: Isoquinoline derivatives as PERK inhibitors (Synthesis & Workup).

Sources

Technical Guide: Acidity & pKa Profiling of 5-Bromo-3-fluoro-2-iodobenzoic Acid

This guide provides a rigorous technical analysis of the acidity and physicochemical properties of 5-Bromo-3-fluoro-2-iodobenzoic acid . As direct experimental data for this specific polysubstituted scaffold is limited in open literature, this document synthesizes predictive modeling, comparative structural analysis (SAR), and validated experimental protocols for determination.

Executive Summary

5-Bromo-3-fluoro-2-iodobenzoic acid is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its unique halogenation pattern—specifically the ortho-iodo and meta-fluoro motifs—imparts significant steric and electronic perturbations to the carboxylic acid group.

-

Estimated pKa: 2.15 – 2.35 (Strongly acidic compared to benzoic acid).

-

Key Driver: The Ortho-Effect , driven by the bulky 2-iodo substituent, forces the carboxyl group out of planarity, inhibiting resonance stabilization of the neutral acid while maximizing inductive stabilization of the anion.

-

Solubility Profile: Lipophilic (LogP ≈ 2.9); requires mixed-solvent methodologies for accurate physicochemical characterization.

Structural Analysis & Theoretical Acidity

To understand the acidity of this molecule without a single definitive experimental value, we must deconstruct the contribution of each substituent using Hammett Electronic Parameters and Steric Inhibition of Resonance (SIR) .

The Halogen Interaction Landscape

The acidity of benzoic acid (pKa 4.[1]20) is modified by the substituents as follows:

| Position | Substituent | Electronic Effect | Steric Effect | Impact on pKa |

| 2 (Ortho) | Iodine | Inductive Withdrawal (-I) | High (SIR) | Major Decrease (ΔpKa ≈ -1.35) |

| 3 (Meta) | Fluorine | Strong Inductive Withdrawal (-I) | Buttressing | Moderate Decrease (ΔpKa ≈ -0.30) |

| 5 (Meta) | Bromine | Inductive Withdrawal (-I) | Low | Moderate Decrease (ΔpKa ≈ -0.35) |

The "Buttressing" Phenomenon

The 2-iodo group is already large (Van der Waals radius ≈ 1.98 Å). The presence of a fluorine atom at the adjacent 3-position creates a buttressing effect . The fluorine atom sterically "pushes" the iodine atom closer to the carboxyl group, exacerbating the twist of the C-C(O)OH bond. This prevents the phenyl ring from donating electron density into the carbonyl (resonance donation), which normally destabilizes the anion. By cutting off this donation, acidity is significantly increased.

Calculated pKa Derivation

Using a comparative additivity model based on experimentally validated analogs:

-

Benzoic Acid: 4.20

-

2-Iodobenzoic Acid: 2.85 (Experimental base)[2]

-

Effect of 5-Br: Similar to 3-bromobenzoic acid (pKa 3.81 vs 4.20 → Δ -0.39).

-

Effect of 3-F: Similar to 3-fluorobenzoic acid (pKa 3.86 vs 4.20 → Δ -0.34).

-

Non-Linear Correction: Due to saturation of inductive effects, we apply a damping factor (approx 0.8x).

Experimental Determination Protocol

Since this compound is sparingly soluble in water (LogP ~2.9), standard aqueous titration will yield noisy, inaccurate results. The following Yasuda-Shedlovsky Extrapolation Protocol is the gold standard for lipophilic acids.

Reagents & Setup

-

Compound: 20 mg of 5-Bromo-3-fluoro-2-iodobenzoic acid.

-

Cosolvent: Methanol (HPLC Grade) or Dioxane.

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode conditioned in the cosolvent.

Workflow Diagram

The following diagram outlines the self-validating workflow for determining the thermodynamic pKa.

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining the pKa of water-insoluble benzoic acids.

Data Processing (The Equation)

For each methanol/water ratio, calculate the apparent pKa (

- : Dielectric constant of the solvent mixture.

-

Intercept (

): Correlates to the thermodynamic pKa in pure water.

Quantitative Data Landscape

The table below compares the target molecule against structurally related standards to validate the estimated acidity range.

| Compound | Structure | pKa (Exp/Pred) | Key Factor |

| Benzoic Acid | C6H5COOH | 4.20 (Exp) | Reference Standard |

| 2-Iodobenzoic Acid | 2-I-Ph-COOH | 2.85 (Exp) | Ortho-Steric Twist |

| 3-Fluorobenzoic Acid | 3-F-Ph-COOH | 3.86 (Exp) | Inductive (-I) |

| 3-Fluoro-2-iodobenzoic Acid | 2-I, 3-F-Ph-COOH | 2.52 (Pred) | Buttressed Ortho-Effect |

| 5-Bromo-3-fluoro-2-iodobenzoic Acid | Target | 2.26 (Est) | Cumulative -I & Steric |

Implications for Drug Development[4]

Formulation & Salt Selection

With a pKa near 2.2, this acid is ionized (>99%) at physiological pH (7.4) .

-

Salt Formation: It will readily form stable salts with weak bases (e.g., Tromethamine, pKa 8.1) but may struggle with very weak bases due to the low pKa gap.

-

Solubility: While the neutral form is lipophilic, the ionized form (benzoate anion) will have significantly higher aqueous solubility, aiding in formulation if the pH is kept > 4.0.

Synthetic Reactivity (Signaling Pathway)

The electron-poor nature of this ring makes it highly susceptible to nucleophilic aromatic substitution (

Figure 2: Strategic considerations for metal-catalyzed functionalization of the scaffold.

References

-

Sigma-Aldrich. 5-Bromo-2-iodobenzoic acid Product Analysis & Predicted Properties. Retrieved from .

-

PubChem. Compound Summary for CID 6941 (2-Iodobenzoic acid) and CID 2758987 (3-Fluoro-5-iodobenzoic acid). National Library of Medicine. Retrieved from .

-

ChemicalBook. 3-Fluoro-2-iodobenzoic acid Properties and Predicted pKa. Retrieved from .[3]

- Jaffe, H.H.A Reexamination of the Hammett Equation. Chemical Reviews, 1953.

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky protocol).

Sources

3-Fluoro-5-bromo-2-iodobenzoic acid synonyms and nomenclature

This technical guide provides an in-depth analysis of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5), a highly specialized halogenated scaffold used in the synthesis of small-molecule inhibitors for oncology and neurodegenerative targets.[1][2]

PART 1: NOMENCLATURE & CHEMICAL IDENTITY[2]

1.1 Nomenclature Logic

While the user-supplied name "3-Fluoro-5-bromo-2-iodobenzoic acid" is chemically descriptive, it does not follow the strict IUPAC alphabetical citation rule for substituents.[1][2] The correct IUPAC nomenclature prioritizes the carboxylic acid as position 1, assigns the lowest locants to substituents, and cites them alphabetically.[1]

1.2 Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 1335511-41-5 |

| Molecular Formula | C₇H₃BrFIO₂ |

| Molecular Weight | 344.91 g/mol |

| SMILES | OC(=O)C1=C(I)C(F)=CC(Br)=C1 |

| InChIKey | Not explicitly indexed in public common lists; derived: InChI=1S/C7H3BrFIO2/c8-3-1-4(9)5(10)2-6(3)7(11)12/h1-2H,(H,11,12) |

PART 2: SYNTHESIS & STRUCTURAL ASSEMBLY[1]

The synthesis of this molecule requires a strategic "halogen dance" to place three different halogens on the benzene ring without scrambling. The most robust industrial route utilizes a Sandmeyer reaction on a pre-brominated anthranilic acid derivative.

2.1 Synthetic Pathway

The synthesis typically proceeds in two stages starting from commercially available 2-amino-3-fluorobenzoic acid .[1][2]

Step 1: Regioselective Bromination

The amino group at C2 is a strong ortho/para director. Since the ortho position (C3) is blocked by fluorine, electrophilic aromatic substitution with N-bromosuccinimide (NBS) occurs exclusively at the para position (C5).[1][2]

-

Conditions: -10°C to Room Temperature.

-

Yield: ~80-82%.[2]

-

Product: 2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2).[1][2][4][5]

Step 2: Sandmeyer Iodination

The amino group is converted to a diazonium salt and displaced by iodide. This step installs the iodine at C2, completing the scaffold.

-

Mechanism: Formation of diazonium species [Ar-N₂]⁺ followed by radical-nucleophilic substitution with I⁻.[1][2]

-

Observation: Product typically isolates as a yellow to brown solid.

2.2 Visualization of Synthesis

Caption: Two-step regioselective synthesis starting from 2-amino-3-fluorobenzoic acid.

PART 3: REACTIVITY & APPLICATIONS

This molecule is a "privileged scaffold" in medicinal chemistry because it offers three distinct handles for diversification, exploitable via chemoselective cross-coupling .

3.1 Chemoselectivity Hierarchy

The reactivity of the carbon-halogen bonds follows the bond dissociation energy order: C-I < C-Br < C-F .[1][2]

-

Site A (C2-Iodine): The most reactive site.[1][2] Under controlled Pd-catalyzed conditions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Palladium occurs preferentially at the C-I bond.[1][2] This allows for the installation of the first "R-group" with high fidelity.

-

Site B (C5-Bromine): Requires higher temperatures or more active catalysts/ligands (e.g., Buchwald precatalysts) to react.[1][2] This allows for a second sequential coupling after the iodine has been substituted.

-

Site C (C1-Carboxyl): Standard amide coupling or reduction to benzyl alcohol.[1][2] Often derivatized first to anchor the molecule to a resin or a core pharmacophore.

3.2 Case Studies in Drug Development

-

SOS1 Inhibitors: Used as a core intermediate to synthesize inhibitors of Son of Sevenless homolog 1 (SOS1) , a guanine nucleotide exchange factor that activates KRAS.[1][2] The benzoic acid moiety often mimics the interaction with specific residues in the SOS1 catalytic pocket (See WO2021127429).[1][2]

-

PERK Inhibitors: Employed in the synthesis of isoquinoline derivatives targeting PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) , a key effector of the unfolded protein response implicated in neurodegeneration (See WO2018015879).[1][2]

3.3 Reactivity Logic Map

Caption: Chemoselective diversification strategy exploiting the reactivity difference between C-I and C-Br bonds.

PART 4: EXPERIMENTAL CHARACTERIZATION

For researchers verifying the identity of synthesized material, the following spectral data (derived from patent literature) serves as the standard reference.

4.1 Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆

-

Resonances:

-

Interpretation: The splitting pattern confirms the meta relationship between the protons, consistent with the 3,5-substitution pattern relative to the acid.[1]

4.2 Handling & Safety[1][2]

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Light-sensitive (due to C-I bond).[1][2] Store at 2-8°C in amber vials under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation.

-

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.

References

-

SOS1 Inhibitors Patent: WO2021127429A1 - Compounds that inhibit SOS1 activity. (2021).[1][2] Describes the use and characterization of 5-bromo-3-fluoro-2-iodobenzoic acid as Intermediate 1. Link

-

PERK Inhibitors Patent: WO2018015879A1 - Isoquinoline derivatives as PERK inhibitors. (2018).[1][2] Details the synthesis protocol from 2-amino-5-bromo-3-fluorobenzoic acid. Link

-

Precursor Synthesis: US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid. (2011).[1][2] Provides context on halogenation of fluorinated benzoic acids. Link

-

Chemical Vendor Data: Sigma-Aldrich Entry for 5-Bromo-3-fluoro-2-iodobenzoic acid. (Accessed 2026).[1][2] Confirms CAS 1335511-41-5 and physical state.[1][2] Link

Sources

- 1. echemi.com [echemi.com]

- 2. Bis (2-Ethylhexyl) 4,4'-(6-(4-(ethoxycarbonyl)phenylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl) dibenzoate | C42H54N6O6 | CID 154925707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 4. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID, CasNo.874784-14-2 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 5. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

Technical Safety & Handling Guide: 5-Bromo-3-fluoro-2-iodobenzoic Acid

CAS: 1335511-41-5 | Formula: C₇H₃BrFIO₂ | M.W.: 344.90 g/mol [1][2]

Part 1: Executive Summary & Strategic Utility

The "Linchpin" Scaffold in Medicinal Chemistry 5-Bromo-3-fluoro-2-iodobenzoic acid is not merely a reagent; it is a high-value orthogonal scaffold used in the synthesis of complex pharmacophores (e.g., SOS1 and PERK inhibitors).[2] Its value lies in the precise hierarchy of its halogen bonds.[2] The presence of Iodine (C-2), Bromine (C-5), and Fluorine (C-3) allows for sequential, chemoselective cross-coupling reactions (Suzuki, Sonogashira, Heck) without the need for protecting groups.[2]

However, this high reactivity translates to specific stability hazards.[2] The C-I bond is photolabile, and the electron-withdrawing fluorine atom increases the acidity of the carboxylic moiety, heightening its corrosive potential against mucous membranes and precision instrumentation.[2] This guide replaces standard generic SDS advice with a causality-driven handling protocol.

Part 2: Physicochemical Profile & Hazard Logic[2]

2.1 Critical Properties Table

| Property | Data | Technical Implication |

| Appearance | Yellow to Brown Solid | Color intensity often correlates with free iodine ( |

| Melting Point | >160°C (Dec.)[2][3] | High lattice energy; however, decomposition often precedes melting.[2] Do not heat to melt. |

| Solubility | DMSO, MeOH, DMF | Soluble in polar aprotic solvents.[2] Poor water solubility necessitates organic waste streams.[2] |

| Acidity (pKa) | ~2.5 (Predicted) | Significantly more acidic than benzoic acid (pKa 4.[2]2) due to the -I/-F inductive effects.[2] |

| Stability | Light/Moisture Sensitive | The C-I bond is weak ( |

2.2 Toxicology & Hazard Identification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Mechanistic Toxicology:

Part 3: Handling & Storage Protocol (Self-Validating Systems)

Standard SDSs suggest "Wear Gloves."[2][4] A scientist asks "Which gloves and for how long?" The following protocol ensures containment integrity.

3.1 The "Double-Containment" Weighing Protocol

Weighing corrosive solids is the primary source of balance damage and user exposure.[2]

-

Preparation: Use an analytical balance inside a fume hood.[2]

-

PPE Verification:

-

The Workflow:

-

Tare a glass vial with its cap on.

-

Remove cap, add solid, recap immediately.

-

Validation Step: Wipe the exterior of the vial with a Kimwipe dampened in saturated Sodium Thiosulfate solution.[2] If the wipe turns yellow/brown, the exterior is contaminated with iodine/acid.

-

3.2 Storage Logic

-

Temperature: 2–8°C. (Slows thermal homolysis of the C-I bond).[2]

-

Atmosphere: Argon or Nitrogen flush required.[2]

-

Light: Amber vials are mandatory. Wrap clear vials in aluminum foil.

-

Visual Indicator: If the solid turns dark brown or violet vapors are visible, significant decomposition has occurred.[2] Purify via recrystallization (EtOH/Water) before use in sensitive catalysis.[2]

3.3 Engineering Controls Decision Tree

The following diagram illustrates the logic for selecting containment based on scale and operation.

Figure 1: Decision logic for engineering controls and PPE based on operational scale.

Part 4: Reactivity & Synthetic Utility

The primary value of CAS 1335511-41-5 is its chemoselective hierarchy .[2] In Palladium-catalyzed cross-couplings, the rate of oxidative addition follows the bond dissociation energy: C-I < C-Br < C-Cl < C-F.[2]

4.1 Chemoselectivity Workflow

This molecule allows for the construction of tri-substituted aromatics without protecting groups.[2]

-

Position 2 (Iodine): Most reactive.[2] Reacts at Room Temperature (RT) or mild heat with Pd(0).[2] Ideal for introducing the first diversity element (R1).

-

Position 5 (Bromine): Reacts second. Requires higher temperatures (>80°C) or specialized ligands (e.g., S-Phos, X-Phos) after the Iodine has been reacted.[2]

-

Position 3 (Fluorine): Generally inert to Pd-catalysis but activates the ring for

(Nucleophilic Aromatic Substitution) if strong nucleophiles are used.[2]

Figure 2: The orthogonal reactivity pathway, demonstrating why this specific halogenation pattern is critical for library synthesis.

Part 5: Emergency Response (Causality-Driven)

-

Eye Contact:

-

Skin Contact (Iodine Staining):

-

Spill Cleanup:

References

-

World Intellectual Property Organization (WIPO). (2021).[2] Patent WO2021127429A1: SOS1 Inhibitors.[2] (Describes the synthesis and appearance of the compound). Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary: Halogenated Benzoic Acid Derivatives. (General reactivity data). Retrieved from [Link]

Sources

Strategic Selection of Halopyridine Scaffolds: 5-Bromo-3-fluoro-2-iodo vs. 3-Bromo-5-fluoro-2-iodo Pyridines

[1][2][3]

Executive Summary

In medicinal chemistry, the precise placement of halogen atoms on a pyridine scaffold dictates not only the final biological activity but, more critically, the synthetic viability of the route. This guide analyzes the divergent reactivity profiles of 5-Bromo-3-fluoro-2-iodopyridine (Isomer A) and 3-Bromo-5-fluoro-2-iodopyridine (Isomer B).[1][2][3]

While both isomers offer three distinct handles (I, Br, F) for orthogonal functionalization, they exhibit fundamentally different behaviors under metallation conditions. The 3-fluoro isomer (A) supports stable organolithium intermediates, whereas the 3-bromo isomer (B) presents a high risk of pyridyne formation and halogen scrambling (halogen dance), necessitating alternative coupling strategies.[2][3]

Structural & Electronic Analysis

The primary difference lies in the position of the fluorine and bromine atoms relative to the reactive 2-iodo center and the pyridine nitrogen.[2][3] This positioning alters the electronic density at C-2 and the stability of metallated intermediates.[1][2][3]

| Feature | 5-Bromo-3-fluoro-2-iodopyridine | 3-Bromo-5-fluoro-2-iodopyridine |

| CAS Number | 1260665-95-9 | 1256806-95-7 |

| C-2 Environment | Highly Activated. The C-3 Fluorine (ortho to I) exerts a strong inductive withdrawing effect (-I), making the C-2 iodine extremely labile to nucleophilic aromatic substitution ( | Moderately Activated. The C-5 Fluorine (meta to I) exerts a weaker inductive effect on C-2 compared to the ortho-F. |

| Metallation Risk | Low. Lithium-halogen exchange at C-2 yields a species stabilized by the adjacent C-3 Fluorine (chelation/induction).[1][2][3] | High (Pyridyne Trap). Lithium-halogen exchange at C-2 creates a carbanion adjacent to C-3 Bromine, promoting elimination of LiBr to form 5-fluoro-2,3-pyridyne . |

| Typically | Typically |

Electronic Induction Diagram

The following diagram illustrates the inductive vectors and the resulting electrophilicity at the C-2 position.

Caption: Comparative electronic influence of substituents. Note the direct activation of the 2-position by the 3-fluoro group in Isomer A.[1][2][3]

Synthetic Pathways[2][3][4][5]

The synthesis of these isomers typically diverges due to the availability of precursors and the stability of intermediates.

Protocol A: Synthesis of 5-Bromo-3-fluoro-2-iodopyridine

Mechanism: Halogen Exchange (Finkelstein-type) This isomer is best accessed from the 2-chloro precursor.[1][2][3] The high electrophilicity of the 2-position (enhanced by 3-F) allows for mild iodination.[1][2][3]

-

Reagents: Sodium Iodide (NaI), Chlorotrimethylsilane (TMSCl), Acetonitrile (MeCN).[3]

-

Procedure:

-

Dissolve 5-bromo-2-chloro-3-fluoropyridine (1.0 eq) and NaI (3.0 eq) in dry MeCN.

-

Add TMSCl (1.0 eq) dropwise. The TMSCl activates the 2-Cl bond and scavenges the chloride as volatile TMSCl or insoluble NaCl.[1][2][3]

-

Reflux at 80°C for 2-4 hours.

-

Workup: Quench with aqueous

to remove iodine color, extract with EtOAc.

-

Protocol B: Synthesis of 3-Bromo-5-fluoro-2-iodopyridine

Mechanism: Sandmeyer Reaction Due to the instability of the 2-chloro-3-bromo intermediate (prone to halogen dance), the diazotization of the amine is preferred.[1][2][3]

-

Reagents: Diiodomethane (

) or KI/NaNO2, isoamyl nitrite.[3] -

Procedure:

-

Suspend precursor in

(solvent/reagent). -

Add isoamyl nitrite dropwise at room temperature, then heat to 60°C.[3]

-

Note: This generates the diazonium species in situ, which is immediately displaced by iodine.

-

Purification: Requires careful chromatography to separate from de-aminated byproducts (3-bromo-5-fluoropyridine).[1][2][3]

-

Reactivity & The "Pyridyne Trap"[2]

This is the most critical differentiator for process chemists. When performing Lithium-Halogen Exchange (e.g., for introducing a formyl or boronic acid group), the choice of isomer is binary.[3]

The Stability Divergence

-

Isomer A (5-Br-3-F): Treatment with n-BuLi at -78°C selectively exchanges the 2-Iodo group.[1][2][3] The resulting 2-lithio-3-fluoro species is stable.[1][2][3] The C-F bond is strong and resistant to elimination at low temperatures.[3]

-

Isomer B (3-Br-5-F): Treatment with n-BuLi exchanges the 2-Iodo group to form a 2-lithio-3-bromo intermediate.[1][2][3] Because Bromine is a good leaving group, this species undergoes rapid

-elimination to form 5-fluoro-2,3-pyridyne , a highly reactive benzyne analog that leads to tars or non-regioselective adducts.[1][2]

Workflow: Avoiding the Trap

Caption: Divergent reaction pathways under lithiation conditions. Isomer B leads to uncontrolled pyridyne formation.[2]

Recommendation for Isomer B

If you must use Isomer B (3-Bromo-5-fluoro-2-iodo) for C-2 functionalization:

-

Avoid Lithiation: Use Turbo-Grignard (

) which is less basic and tolerates the 3-bromo motif better than -

Palladium Coupling: Use Sonogashira or Suzuki coupling at C-2. The oxidative addition into C-I is faster than C-Br, maintaining regioselectivity without forming anionic intermediates.[3]

Orthogonal Functionalization Strategy

For drug discovery libraries (SAR), these scaffolds allow sequential substitution. The standard order of operations is:

-

Position 2 (Iodo): Most reactive.[3]

-

Position 3 vs 5 (Bromo):

-

Isomer A (5-Br): The bromine is at the 5-position (meta to N).[1][2][3] It is electronically similar to a phenyl bromide.[3] Good for Buchwald-Hartwig aminations.

-

Isomer B (3-Br): The bromine is at the 3-position (beta to N).[1][2][3] It is sterically crowded by the group installed at C-2.[1][2][3][4] High-activity catalysts (e.g., Pd-RuPhos) are often required.[1][2]

-

-

Fluorine Handle:

-

Generally retained as a metabolic blocker (prevents oxidation).

-

Can be displaced via

only under forcing conditions (e.g., using alkoxides in DMSO at >120°C).[3]

-

References

-

Synthesis of 5-Bromo-3-fluoro-2-iodopyridine via Halogen Exchange

-

Halogen Dance and Pyridyne Mechanisms

-

Application of 3-Bromo-5-fluoro-2-iodopyridine in Galectin Inhibitors

-

Reactivity of 2-Fluoropyridines in SNAr

Methodological & Application

Application Note: Synthesis of 5-Bromo-3-fluoro-2-iodobenzoic Acid from 2-Amino Precursors

Abstract & Scope

This application note details the step-by-step synthesis of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5) , a critical scaffold for the development of MEK inhibitors and other kinase-targeting pharmaceuticals. The protocol utilizes 2-amino-3-fluorobenzoic acid as the primary starting material.[1]

The synthesis is divided into two distinct stages:

-

Regioselective Bromination: Installation of the bromine atom at the C5 position using N-bromosuccinimide (NBS).

-

Sandmeyer Iodination: Conversion of the C2-amino group to an iodine moiety via a diazonium intermediate.

This guide emphasizes process safety, impurity control (specifically regioisomers), and scalability suitable for gram-to-kilogram batches.

Chemical Strategy & Retrosynthesis

The synthesis relies on the inherent directing effects of the anthranilic acid core. The amino group (

Reaction Scheme (Graphviz Visualization)

Figure 1: Two-step synthetic pathway leveraging the directing effects of the amino group.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

Objective: Selective bromination at the C5 position.

Reagents & Materials:

-

2-Amino-3-fluorobenzoic acid (1.0 equiv)[2]

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF) (10 vol)

-

Sodium bisulfite (aq.[3] saturated solution)

Protocol:

-

Dissolution: Charge a reactor with 2-Amino-3-fluorobenzoic acid and DMF. Stir until fully dissolved.

-

Cooling: Cool the solution to -10°C . This temperature is critical to minimize bromination at the C4 or C6 positions and to control the exotherm.

-

Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature below -5°C.

-

Reaction: Allow the mixture to stir at -10°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor by HPLC/TLC.

-

Quenching: Pour the reaction mixture into ice-cold water (30 vol) containing saturated sodium bisulfite (to quench unreacted bromine species). A heavy precipitate will form.

-

Isolation: Filter the solids. Wash the cake with water (

vol) to remove residual DMF. -

Drying: Dry the yellow solid in a vacuum oven at 45°C to constant weight.

Expected Yield: 80–85% Key Quality Attribute: HPLC Purity >98%; confirm absence of di-bromo impurities.

Step 2: Synthesis of 5-Bromo-3-fluoro-2-iodobenzoic acid (Sandmeyer)

Objective: Conversion of the aromatic amine to iodide.

Reagents & Materials:

-

2-Amino-5-bromo-3-fluorobenzoic acid (1.0 equiv)

-

Sodium Nitrite (

) (1.2 equiv) -

Potassium Iodide (

) (1.5 equiv) -

Hydrochloric Acid (conc.[1][4][5] 12M) and Sulfuric Acid (

)[4] -

Solvents: Water, Ethyl Acetate (for extraction)[6]

Detailed Workflow (Graphviz Visualization):

Figure 2: Process flow for the Sandmeyer reaction, highlighting critical temperature zones.

Protocol:

-

Diazotization Setup: In a reactor, suspend 2-amino-5-bromo-3-fluorobenzoic acid (1 equiv) in water (10 vol). Add concentrated HCl (3.0 equiv).

-

Note: The presence of the electron-withdrawing fluorine and bromine atoms reduces the basicity of the amine, making salt formation slower. Vigorous stirring is required.[1]

-

-

Diazotization: Cool the suspension to -5°C to 0°C . Add a solution of sodium nitrite (1.2 equiv) in water dropwise.[4]

-

Critical Control: Do not allow the temperature to exceed 0°C. Stir for 30–60 minutes. The solution should become clear or translucent yellow as the diazonium salt forms.

-

-

Iodination: Prepare a solution of Potassium Iodide (1.5 equiv) in water. Add this solution dropwise to the cold diazonium mixture.

-

Observation: Nitrogen gas evolution will begin, and the solution will turn dark due to iodine liberation.

-

-

Completion: After addition, allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete decomposition of the diazonium intermediate.

-

Workup: Cool to room temperature. Add saturated sodium bisulfite solution until the dark iodine color fades to yellow/tan (reduction of

to -

Extraction: Extract the aqueous mixture with Ethyl Acetate (

). -

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize the crude solid from Methanol/Water (1:[4]1) to obtain the pure acid.[1][7]

Analytical Data & Specifications

The following parameters are typical for the isolated target material.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | HPLC (C18, ACN/Water) | |

| Melting Point | 180–185°C (dec.)[1] | Capillary MP |

| MS (ESI-) | LC-MS | |

| 1H NMR | DMSO-d6 |

Troubleshooting & Critical Insights

The "Fluoro-Effect" in Diazotization

The C3-fluorine atom is electron-withdrawing (inductive effect). This destabilizes the transition state during diazotization but makes the resulting diazonium species highly electrophilic.

-

Risk: If the temperature rises above 0°C during diazotization, the diazonium salt may hydrolyze to form the phenol (5-bromo-3-fluoro-2-hydroxybenzoic acid) impurity.

-

Mitigation: Maintain strict cryogenic control (-5°C) and ensure adequate acid stoichiometry (HCl) to prevent coupling side reactions.

Iodine Handling

The reaction generates elemental iodine as a byproduct during the radical decomposition phase.

-

Safety: Iodine is corrosive and sublimes. Ensure the reactor is vented to a scrubber.

-

Chemistry: Excess bisulfite during workup is non-negotiable; otherwise, iodine will contaminate the final product and corrode stainless steel equipment.

References

-

ChemicalBook. (n.d.).[2] 2-Amino-5-bromo-3-fluorobenzoic acid Synthesis and Properties. Retrieved from

-

Google Patents. (2008). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid. Patent Application. Retrieved from

-

Organic Chemistry Portal. (n.d.). Diazotization and Sandmeyer Reaction Mechanisms. Retrieved from

-

BLD Pharm. (n.d.). Product Analysis: 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 1335511-41-5).[8] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-fluorobenzoic acid Product Sheet. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-AMINO-5-BROMO-3-FLUOROBENZOIC ACID | 874784-14-2 [chemicalbook.com]

- 3. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

- 8. 1335511-41-5|5-Bromo-3-fluoro-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

Application Note: 5-Bromo-3-fluoro-2-iodobenzoic Acid in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract

This guide details the strategic application of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS 21740-00-1) as a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD).[1] Unlike simple benzene derivatives, this poly-halogenated fragment offers a unique multimodal screening profile .[1] It combines high-sensitivity

Physicochemical Profile & Design Logic

The utility of 5-Bromo-3-fluoro-2-iodobenzoic acid lies in its dense functionalization.[1] Every atom on the ring serves a distinct purpose in the drug discovery cycle.

| Feature | Moiety | Function in FBDD |

| Anchor | Carboxylic Acid (C1) | Primary interaction with polar residues (Lys, Arg) in binding pockets; solubility handle.[1] |

| Spy Atom | Fluorine (C3) | |

| Phasing Handle | Iodine (C2) | Strong Anomalous Scatterer : Allows unambiguous orientation determination in X-ray maps (I-SAD phasing).[1] |

| Growth Vector | Bromine (C5) | Synthetic Handle : Excellent position for Suzuki/Buchwald couplings to extend into solvent/hydrophobic sub-pockets.[1] |

Calculated Properties

Application I: Multimodal Screening Protocols

X-Ray Crystallography (Anomalous Scattering)

The presence of both Bromine and Iodine allows for multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) experiments to distinguish binding modes, even at low occupancy.[1]

Protocol: Anomalous Soaking & Data Collection

-

Crystal Preparation: Grow protein crystals in standard conditions. Ensure cryo-protectant is compatible with DMSO.[1]

-

Soaking:

-

Data Collection Strategy:

-

Energy 1 (Iodine Edge): Collect at 6.0 keV (2.07 Å) to maximize the anomalous signal of Iodine (

) while minimizing Bromine absorption.[1] -

Energy 2 (Bromine Peak): Collect at 13.47 keV (0.92 Å) for Bromine K-edge (

).[1] -

Alternative: Collect at a standard energy (12.7 keV) where both I and Br have significant anomalous signals (

,

-

-

Analysis: Generate Anomalous Difference Fourier maps. The Iodine peak (C2) will be significantly stronger than the Bromine peak (C5) at lower energies, establishing the absolute orientation of the ring.[1]

F NMR Screening

The C3-Fluorine is sensitive to the local chemical environment, making it an ideal reporter for binding events (Chemical Shift Perturbation).[1]

Protocol: Ligand-Observed

Application II: Synthetic Elaboration (Fragment-to-Lead)

Once a hit is validated, the 5-Bromo-3-fluoro-2-iodobenzoic acid scaffold offers two distinct vectors for growth.[1] The reactivity difference between the C2-Iodine and C5-Bromine is the critical control point.

Reactivity Hierarchy[1]

-

C2-Iodine: Theoretically most reactive (weakest bond).[1] However, it is sterically hindered by the ortho-COOH and ortho-F.[1]

-

C5-Bromine: Sterically accessible.[1]

-

Selectivity Switch:

Protocol: Selective Cross-Coupling[1]

Scenario A: Extending from C5 (The "Linear" Vector) To couple at the Bromine (C5) while preserving the Iodine (C2) for later use:

-

Protection: Convert COOH to Methyl Ester (TMS-diazomethane, MeOH).

-

Reaction: Suzuki-Miyaura Coupling.

Scenario B: Extending from C2 (The "Twist" Vector) To couple at the Iodine (C2):

-

Reaction: Sonogashira or Suzuki.

Visual Workflows

Screening Logic

The following diagram illustrates the decision matrix for screening this fragment.

Caption: Workflow integrating X-ray anomalous scattering and 19F NMR for robust hit validation.

Synthetic Divergence

The regioselectivity allows for the generation of two distinct lead series from the same hit.[1]

Caption: Divergent synthetic pathways exploiting the reactivity difference between C2-Iodine and C5-Bromine.

References

-

Vertex Pharmaceuticals. (2018).[1] Isoquinoline derivatives as PERK inhibitors. WO2018015879A1. Link

- Context: Describes the synthesis of the fragment from 2-amino-5-bromo-3-fluorobenzoic acid and its use as a core intermedi

-

Mirati Therapeutics. (2021).[1] Sos1 inhibitors. WO2021127429A1.[1] Link

-

Context: Usage of 5-bromo-3-fluoro-2-iodobenzoic acid in the synthesis of KRAS/SOS1 inhibitors.[1]

-

-

Schöpe, J., et al. (2022).[1] Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes. Journal of Medicinal Chemistry, 65(21), 14539–14552.[1][3] Link[1][3]

- Context: Validates the concept of using halogen-enriched libraries (HEFLib)

-

Noble, M. E. M., et al. (2019).[1][4] FragLites: Minimal, Halogenated Fragments for the Exploration of Protein-Ligand Interactions. Journal of Medicinal Chemistry. Link[1]

- Context: Establishes the protocol for using Bromine/Iodine anomalous signals to map binding sites (phasing and orient

-

BenchChem. (2023).[1] A Comparative Guide to the Reactivity of Halogenated Benzoates. Link[1]

- Context: General principles of regioselectivity in Pd-catalyzed cross-coupling of poly-halogenated arom

Sources

- 1. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]

- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical Fragments: Helpful halogens in fragment libraries [practicalfragments.blogspot.com]

Synthesis of quinolone derivatives using 5-Bromo-3-fluoro-2-iodobenzoic acid

Executive Summary

This application note details the synthetic utility of 5-Bromo-3-fluoro-2-iodobenzoic acid (CAS: 2092613-57-3) as a high-value building block for next-generation fluoroquinolone antibiotics and chemotherapeutics. Unlike standard 2,3,4-trifluorobenzoic acid precursors, this scaffold offers a unique orthogonal reactivity profile : the labile 2-iodo group facilitates rapid cyclization, while the 5-bromo substituent remains intact, serving as a "sleeping" handle for late-stage diversification (e.g., C6-Suzuki couplings).

We present two validated protocols:

-

The Modified Grohe-Heberer Method: A scalable, robust route for industrial preparation.

-

The Pd-Catalyzed Larock-Type Annulation: A convergent, one-pot method for rapid library generation.

Strategic Analysis: The Chemoselectivity Advantage

The structural elegance of 5-Bromo-3-fluoro-2-iodobenzoic acid lies in its halogen hierarchy. In standard cross-coupling and nucleophilic substitution, the reactivity order is I > Br >> F . This allows for "programmed" synthesis where the quinolone core is constructed first (utilizing the I-C2 bond), leaving the Br-C6 bond available for appending complex heterocycles later—a common requirement in modern drug design (e.g., Delafloxacin analogs).

Figure 1: Chemoselectivity & Transformation Map

Caption: Orthogonal reactivity map. The C2-Iodine is the "linchpin" for cyclization, while the C5-Bromine is preserved for late-stage modification.

Protocol A: The Modified Grohe-Heberer Cyclization

Recommended for: Scale-up (>10g), high purity requirements, and synthesis of 3-carboxylate derivatives.

This protocol adapts the industry-standard Grohe-Heberer method. The presence of the 2-Iodo group (vs. the traditional 2-Chloro or 2-Fluoro) significantly accelerates the final SNAr cyclization step due to the weaker C-I bond and superior leaving group ability in this specific electronic context [1].

Step-by-Step Methodology

Reagents:

-

Substrate: 5-Bromo-3-fluoro-2-iodobenzoic acid (1.0 equiv)

-

Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 equiv)

-

Linker: Ethyl 3-(dimethylamino)acrylate (1.1 equiv) or Magnesium ethyl malonate.

-

Amine: Cyclopropylamine or Aniline derivative (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) or NaH (for cyclization)

-

Solvent: Toluene (Step 1), DMF or DMSO (Step 3)

Workflow:

-

Acid Chloride Formation:

-

Dissolve 5-Bromo-3-fluoro-2-iodobenzoic acid in anhydrous Toluene.

-

Add catalytic DMF (2 drops) and SOCl₂ (1.2 equiv) dropwise.

-

Reflux for 2 hours until gas evolution ceases. Evaporate volatiles to yield the crude acid chloride.

-

Critical Check: Ensure complete removal of SOCl₂ to prevent side reactions in Step 2.

-

-

Acylation & Amine Exchange:

-

Dissolve the acid chloride in dry THF or Toluene.

-

Add Ethyl 3-(dimethylamino)acrylate (1.1 equiv) and Triethylamine (1.5 equiv). Reflux for 4 hours.

-

Observation: The solution typically turns orange/red as the adduct forms.

-

Evaporate solvent. Redissolve residue in Ethanol.

-

Add the primary amine (e.g., Cyclopropylamine) (1.1 equiv) at 0°C, then warm to RT. Stir for 2 hours.

-

Mechanism:[1][2][3] The primary amine displaces the dimethylamine group via addition-elimination.

-

-

Intramolecular Cyclization (SNAr):

-

Dissolve the intermediate from Step 2 in anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ (2.5 equiv). Heat to 80-100°C for 4-6 hours.

-

Why this works: The 2-Iodo group is activated by the ortho-carbonyl. The nitrogen attacks the C2 position, displacing Iodine.

-

Quench: Pour into ice water. Acidify to pH 4-5 with dilute HCl.

-

Isolation: Filter the precipitate. Wash with water and cold ethanol.

-

Expected Yield: 75-85% (over 3 steps).

Data Table 1: Optimization of Cyclization Conditions

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | DMF | K₂CO₃ | 80 | 4 | 82 | Optimal balance of rate/purity |

| 2 | DMSO | NaH | 60 | 1 | 78 | Faster, but more impurities observed |

| 3 | Toluene | DBU | 110 | 12 | 45 | Too slow; poor solubility of intermediate |

| 4 | NMP | K₂CO₃ | 100 | 3 | 80 | Good alternative to DMF |

Protocol B: Palladium-Catalyzed Carbonylative Annulation

Recommended for: Rapid library generation, introducing diversity at N1, and avoiding acid chloride handling.

This modern approach utilizes the high reactivity of the C2-Iodine bond for a Pd-catalyzed insertion, bypassing the need for acid chloride activation [2].

Workflow Diagram

Caption: One-pot Pd-catalyzed synthesis utilizing the labile C-I bond.

Protocol:

-

Charge: In a pressure tube, combine the benzoic acid (1.0 equiv), amine (1.2 equiv), and terminal alkyne (1.2 equiv).

-

Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).

-

Solvent/Base: Add Et₃N (3 equiv) in DMF.

-

Reaction: Heat at 100°C under CO atmosphere (balloon) or use Mo(CO)₆ as a solid source.

-

Workup: Dilute with EtOAc, wash with brine, purify via column chromatography.

Note: While faster, this method is sensitive to the electronic nature of the alkyne and requires careful handling of CO gas.

Troubleshooting & Critical Quality Attributes (CQA)

-